N-(3-hydroxy-4-nitrosophenyl)acetamide
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Overview
Description
N-(3-hydroxy-4-nitrosophenyl)acetamide is an organic compound with the molecular formula C8H8N2O3. It is an intermediate in the synthesis of various complex molecules, including environment-sensitive fluorescent probes designed for site-specific labeling of recombinant proteins in live cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-nitrosophenyl)acetamide typically involves the nitration of acetanilide followed by reduction and subsequent hydroxylation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using tin and hydrochloric acid, and finally hydroxylation using hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-nitrosophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the nitroso group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-(3-hydroxy-4-nitrosophenyl)acetamide is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorescent probes for labeling proteins in live cells.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4-nitrosophenyl)acetamide involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to site-specific labeling. The hydroxyl group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)acetamide
- N-(3-hydroxyphenyl)acetamide
- N-(3-nitrophenyl)acetamide
Uniqueness
N-(3-hydroxy-4-nitrosophenyl)acetamide is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in scientific research .
Properties
CAS No. |
58416-47-0 |
---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-(3-hydroxy-4-nitrosophenyl)acetamide |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)9-6-2-3-7(10-13)8(12)4-6/h2-4,12H,1H3,(H,9,11) |
InChI Key |
PZRXLUGKKUCWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N=O)O |
Origin of Product |
United States |
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